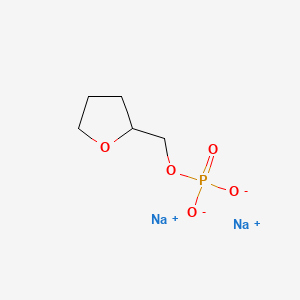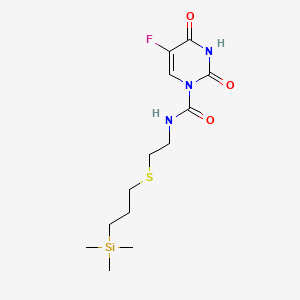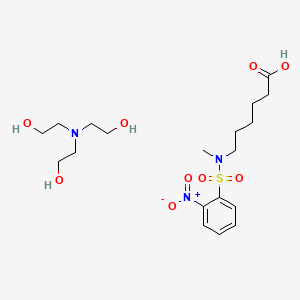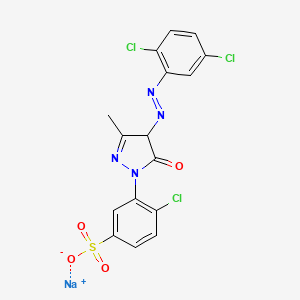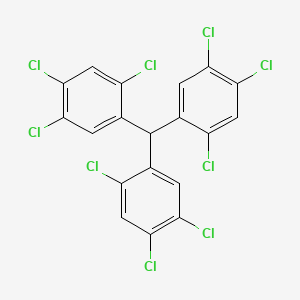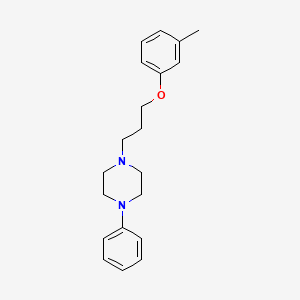
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is a chemical compound belonging to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a 3-methylphenoxy group attached to the piperazine ring, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- typically begins with piperazine and 3-methylphenol as starting materials.
Reaction Steps:
Alkylation: Piperazine is first alkylated with 3-(3-methylphenoxy)propyl chloride to form the intermediate piperazine derivative.
Phenyl Group Addition: The phenyl group is then introduced through a subsequent reaction with benzyl chloride under suitable conditions.
Industrial Production Methods:
Batch Process: The synthesis can be carried out in a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to reduce functional groups within the compound.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated piperazines, nitro derivatives.
Reduction Products: Amines, reduced phenyl groups.
Substitution Products: Alkylated or arylated piperazines.
科学的研究の応用
Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the interaction with various biological targets.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl and 3-methylphenoxy groups may engage in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with biological targets, influencing various biochemical processes.
類似化合物との比較
Piperazine, 1-(2-(3-methylphenoxy)ethyl)-4-phenyl-
Piperazine, 1-(3-(2-methylphenoxy)propyl)-4-phenyl-
Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-
Uniqueness: Piperazine, 1-(3-(3-methylphenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
84344-38-7 |
|---|---|
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC名 |
1-[3-(3-methylphenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O/c1-18-7-5-10-20(17-18)23-16-6-11-21-12-14-22(15-13-21)19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChIキー |
KLYJRSQDUKQBJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


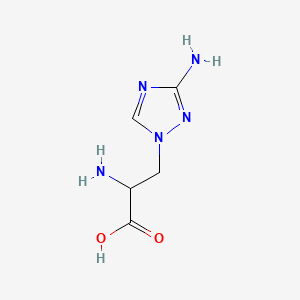
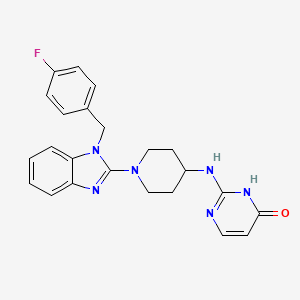
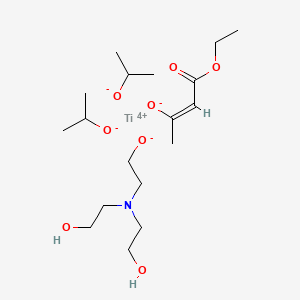

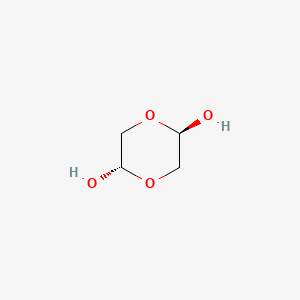
![N,N-dimethyl-2-[4-[(5-methyl-1H-imidazol-4-yl)methylsulfanylmethyl]phenoxy]ethanamine;oxalic acid](/img/structure/B15183894.png)
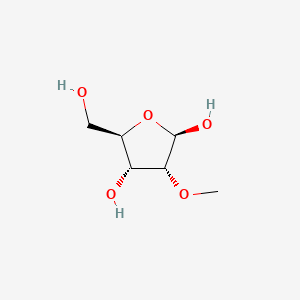
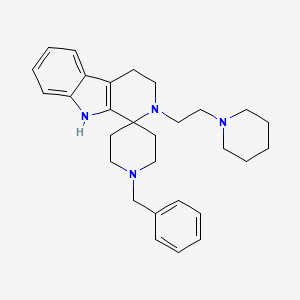
![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)
